{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile
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Overview
Description
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is a complex organic compound featuring a unique structure that includes a thiazole ring, an imidazolidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of 2-chloroacetyl chloride with thiourea under basic conditions to form 2-chloro-1,3-thiazole. The next step involves the alkylation of the thiazole ring with an appropriate imidazolidine derivative. Finally, the nitrile group is introduced through a reaction with acetonitrile under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of thiazole and imidazolidine derivatives with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity allows for the incorporation of functional groups that can impart desired characteristics to the final product.
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The nitrile group can participate in electrophilic or nucleophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile
- {1-[(2-Fluoro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile
- {1-[(2-Iodo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile
Uniqueness
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is unique due to the presence of the chloro group, which can be selectively substituted to create a wide range of derivatives. This allows for the fine-tuning of its chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
823816-05-3 |
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Molecular Formula |
C9H9ClN4S |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
2-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C9H9ClN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2 |
InChI Key |
AIIRXUHVWXTJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=CC#N)N1)CC2=CN=C(S2)Cl |
Origin of Product |
United States |
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